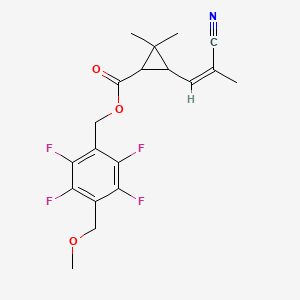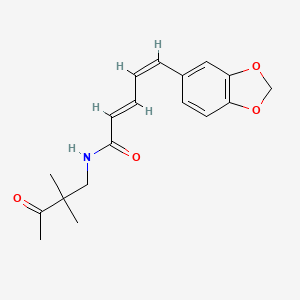
Momfluorothrin, (Z)-
Übersicht
Beschreibung
Momfluorothrin is a novel pyrethroid insecticide discovered by Sumitomo Chemical Co., Ltd. It exhibits exceptional knockdown activity against house flies (Musca domestica) and German cockroaches (Blattella germanica), with efficacy approximately 20-fold and 30-fold higher, respectively, than that of Tetramethrin in aerosol formulations . This compound is characterized by its high stability and unique freezing effect, which promptly immobilizes insects .
Wissenschaftliche Forschungsanwendungen
Momfluorothrin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its high knockdown activity makes it an effective insecticide for controlling pest populations in various settings. Additionally, its stability and unique freezing effect provide advantages over other pyrethroids, making it a valuable tool in pest management .
Wirkmechanismus
Target of Action
Momfluorothrin is primarily targeted at various types of insects, including house flies and German cockroaches . It is an insecticide used for non-food and outdoor use .
Mode of Action
Momfluorothrin is a pyrethroid insecticide that works by keeping sodium channels in the neuronal membranes open, leading to hyperexcitation and paralysis . This results in a rapid knockdown effect on the targeted insects .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the nervous system of insects by affecting the sodium channels in their neuronal membranes .
Result of Action
The primary result of Momfluorothrin’s action is the rapid knockdown of targeted insects. It exhibits excellent knockdown activity, which is approximately 20-fold higher against house flies and approximately 30-fold higher against German cockroaches than that of Tetramethrin in aerosol formulation . In addition to this extremely high knockdown activity, it has an excellent performance (freezing effect) that knocked-down insects are promptly immobilized .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Momfluorothrin. For instance, the stability of natural pyrethrins in sunlight and heat is insufficient
Biochemische Analyse
Biochemical Properties
Momfluorothrin plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in insect nervous systems. It acts as an axonic poison, keeping sodium channels in the neuronal membranes open, leading to hyperexcitation and paralysis . This interaction disrupts normal nerve function, resulting in the rapid immobilization of insects. The compound’s high efficacy is attributed to its ability to bind tightly to these sodium channels, preventing their closure and causing prolonged depolarization .
Cellular Effects
Momfluorothrin exerts profound effects on various cell types and cellular processes. In insects, it primarily targets nerve cells, leading to hyperexcitation and eventual paralysis. This disruption in nerve function affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Momfluorothrin induces the expression of CYP2B enzymes in the liver of treated animals, indicating its impact on gene expression and metabolic pathways . Additionally, it influences cellular metabolism by altering the activity of enzymes involved in detoxification processes .
Molecular Mechanism
At the molecular level, Momfluorothrin exerts its effects by binding to sodium channels in neuronal membranes. This binding prevents the channels from closing, leading to continuous sodium influx and prolonged depolarization of the nerve cells . The hyperexcitation caused by this mechanism results in paralysis and eventual death of the insect. Furthermore, Momfluorothrin has been shown to induce the expression of specific genes, such as those encoding CYP2B enzymes, which play a role in its detoxification and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Momfluorothrin have been observed to change over time. The compound exhibits high stability, maintaining its efficacy over extended periods . It undergoes degradation under certain conditions, leading to the formation of metabolites that may have different biological activities. Long-term studies have shown that repeated exposure to Momfluorothrin can result in adaptive responses in treated organisms, such as increased expression of detoxification enzymes .
Dosage Effects in Animal Models
The effects of Momfluorothrin vary with different dosages in animal models. At low doses, the compound effectively immobilizes insects without causing significant adverse effects. At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . Studies have shown that the no observed adverse effect level (NOAEL) for Momfluorothrin in rats is 500 ppm, while higher doses can lead to liver tumors and other toxic effects .
Metabolic Pathways
Momfluorothrin is rapidly absorbed and extensively metabolized in treated organisms . It undergoes biotransformation primarily in the liver, where it is converted into various metabolites through the action of enzymes such as CYP2B. These metabolites are then excreted from the body, primarily through urine . The metabolic pathways involved in the detoxification of Momfluorothrin play a crucial role in determining its overall toxicity and efficacy.
Transport and Distribution
Within cells and tissues, Momfluorothrin is transported and distributed through various mechanisms. It is rapidly absorbed into the bloodstream and distributed to different tissues, including the liver, where it undergoes metabolism . The compound’s distribution is influenced by its interaction with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues .
Subcellular Localization
Momfluorothrin’s subcellular localization is primarily within the neuronal membranes, where it exerts its toxic effects by binding to sodium channels . This localization is crucial for its mode of action, as it allows the compound to directly interfere with nerve function. Additionally, Momfluorothrin may undergo post-translational modifications that influence its targeting to specific cellular compartments, further enhancing its efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Momfluorothrin is synthesized through the modification of the acid moiety of [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-chrysanthemate (Dimefluthrin). The synthesis involves converting one of the methyl groups of the isobutenyl group in the acid part to a cyano group .
Industrial Production Methods: In industrial settings, Momfluorothrin is produced by dissolving the specified amount of the compound in deodorized kerosene with auxiliary solvents. The solution is then placed in an aerosol can, a valve is attached, and liquefied petroleum gas is charged through the valve into the can .
Analyse Chemischer Reaktionen
Types of Reactions: Momfluorothrin, being an ester compound, can undergo transesterification reactions in the presence of alcohols, depending on the conditions . It is also stable in various solvents .
Common Reagents and Conditions: The compound’s stability in various solvents suggests that it does not readily react under mild conditions, making it suitable for use in diverse formulations .
Major Products Formed: The primary products formed from reactions involving Momfluorothrin are typically other ester derivatives, depending on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
- Tetramethrin
- Dimefluthrin
- Metofluthrin
Comparison: Momfluorothrin stands out due to its significantly higher knockdown activity compared to Tetramethrin and Dimefluthrin . Unlike Metofluthrin, which also activates the constitutive androstane receptor, Momfluorothrin exhibits a unique freezing effect that promptly immobilizes insects .
Momfluorothrin’s unique properties and high efficacy make it a valuable addition to the arsenal of pyrethroid insecticides, offering enhanced performance in pest control applications.
Eigenschaften
CAS-Nummer |
609346-29-4 |
|---|---|
Molekularformel |
C19H19F4NO3 |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-(2-cyanoprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H19F4NO3/c1-9(6-24)5-12-13(19(12,2)3)18(25)27-8-11-16(22)14(20)10(7-26-4)15(21)17(11)23/h5,12-13H,7-8H2,1-4H3 |
InChI-Schlüssel |
DPJITPZADZSLBP-UHFFFAOYSA-N |
SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N |
Isomerische SMILES |
C/C(=C/C1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C#N |
Kanonische SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N |
Key on ui other cas no. |
1462343-40-3 |
Synonyme |
2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl(Z)-(1R,3R)-3-(2-cyanoprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate momfluorothrin |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Momfluorothrin interact with its target and what are the downstream effects?
A1: Momfluorothrin exerts its effects primarily by activating the constitutive androstane receptor (CAR) [, , ]. This activation triggers a cascade of downstream effects, most notably the induction of cytochrome P450 (CYP) enzymes, particularly those belonging to the CYP2B subfamily [, ]. This leads to increased liver weight, hepatocyte hypertrophy, and a surge in hepatocyte replicative DNA synthesis [, ]. These changes, especially the increased cell proliferation, contribute to the development of hepatocellular tumors in rats [, , ].
Q2: What is the relevance of Momfluorothrin's mode of action for humans?
A2: While Momfluorothrin activates CAR in both rat and human hepatocytes, a critical difference exists in the downstream effects. Although Momfluorothrin induces CYP2B enzyme activity in both species, it only leads to increased replicative DNA synthesis in rat hepatocytes [, ]. Human hepatocytes appear to be resistant to this mitogenic effect [, ]. This species-specific difference suggests that the CAR-mediated mechanism of tumor formation observed in rats may not directly translate to humans, indicating a potentially lower carcinogenic risk for humans [, ].
Q3: What evidence supports the claim that Momfluorothrin's tumorigenic effects are specifically mediated by CAR?
A3: Several lines of evidence point to CAR as the primary mediator of Momfluorothrin-induced liver tumors in rats. First, Momfluorothrin's effects on liver weight, CYP2B activity, and hepatocyte proliferation closely resemble those of phenobarbital, a known CAR activator []. Second, these effects are significantly diminished in CAR knockout rats, demonstrating the receptor's crucial role []. Finally, silencing CAR in cultured rat hepatocytes effectively blocks Momfluorothrin-induced CYP2B expression []. This combined evidence strongly supports CAR activation as the key mechanism underlying Momfluorothrin's effects on the liver.
Q4: What are the implications of the metabolic pathway of Momfluorothrin for its potential toxicity?
A4: Momfluorothrin is primarily metabolized through oxidative cleavage of its propenyl double bond, resulting in aldehyde and carboxylic acid derivatives []. These metabolites are further processed via hydrolysis, glucose conjugation, and modifications with malonic acid or ribose []. Understanding the metabolic fate of Momfluorothrin is crucial for assessing its potential for bioaccumulation and long-term toxicity. Further research on the specific enzymes involved in its metabolism and the potential for reactive metabolite formation could provide a more comprehensive picture of its safety profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263137.png)
![(4R,5S,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1263139.png)



![4-[Oxo-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1263144.png)





